Gantofiban

GPIIb/IIIa antagonist Prodrug design Oral bioavailability

Gantofiban is an oral double prodrug of the active GPIIb/IIIa antagonist EMD 132338, enabling chronic oral dosing studies unachievable with parenteral agents like tirofiban. Its unique prodrug design supports investigations into esterase-mediated activation kinetics and tissue-specific bioavailability. Additionally, its distinct target selectivity makes it valuable for deconvoluting target-specific versus off-target cardiac electrophysiological effects when studied alongside factor Xa inhibitors. Ideal for thrombosis research, formulation compatibility studies, and integrin antagonist SAR.

Molecular Formula C21H29N5O6
Molecular Weight 447.5 g/mol
Cat. No. B12831042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantofiban
Molecular FormulaC21H29N5O6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)OC)N
InChIInChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1
InChIKeyYNBHAPKHWDNTMZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate: Identity and GPIIb/IIIa Antagonist Mechanism


Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate (CAS 183547-57-1), known as Gantofiban, is a synthetic small-molecule oxazolidinone derivative with a molecular formula of C21H29N5O6 and a monoisotopic mass of 447.21 Da [1]. It is classified as a glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor antagonist, consistent with the World Health Organization INN stem '-fiban' designation for fibrinogen receptor antagonists . Gantofiban functions as an oral double prodrug of the active carboxylic acid metabolite EMD 132338, which competitively inhibits fibrinogen binding to the GPIIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation [2].

Why Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate Cannot Be Replaced by Other GPIIb/IIIa Antagonists or Factor Xa Inhibitors


Gantofiban's unique molecular design as an oral double prodrug of EMD 132338 introduces distinct pharmacokinetic and pharmacodynamic properties that cannot be replicated by other antithrombotic agents [1]. Unlike directly acting GPIIb/IIIa antagonists (e.g., tirofiban, eptifibatide) which require intravenous administration, Gantofiban is engineered for oral bioavailability via esterase-mediated hydrolysis to the active metabolite, enabling chronic dosing regimens [2]. Furthermore, its target selectivity for the platelet integrin αIIbβ3 receptor differentiates it from factor Xa inhibitors (e.g., rivaroxaban, apixaban, betrixaban), which act upstream in the coagulation cascade and exhibit distinct bleeding risk profiles and reversibility characteristics [3]. Substitution with generic antithrombotic compounds would therefore alter key parameters including route of administration, onset and duration of action, and target engagement profile, necessitating compound-specific evidence for procurement and experimental design.

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate: Head-to-Head Quantitative Differentiation Data


Gantofiban vs. EMD 132338: Prodrug Activation Required for Oral Antithrombotic Efficacy

Gantofiban is an oral double prodrug that requires in vivo esterase-mediated hydrolysis to yield the active carboxylic acid metabolite EMD 132338, a direct GPIIb/IIIa antagonist [1]. In contrast, EMD 132338 itself lacks sufficient oral bioavailability and must be administered parenterally. The ester prodrug moiety (ethyl acetate group) of Gantofiban confers a cLogP shift of approximately +1.2 relative to EMD 132338, enhancing passive intestinal permeability and enabling oral dosing [2]. This structural differentiation is critical for experimental models requiring chronic oral antithrombotic therapy, as parenteral GPIIb/IIIa antagonists like tirofiban and eptifibatide are limited to acute intravenous use.

GPIIb/IIIa antagonist Prodrug design Oral bioavailability

Gantofiban vs. Factor Xa Inhibitors (Rivaroxaban, Apixaban, Betrixaban): Divergent Target Engagement and hERG Liability Profile

Comparative pharmacological analysis of direct oral anticoagulants demonstrates that Gantofiban targets the platelet GPIIb/IIIa receptor (integrin αIIbβ3), whereas rivaroxaban, apixaban, edoxaban, and betrixaban target coagulation factor Xa (FXa) [1]. Notably, edoxaban and betrixaban exhibit measurable affinity for the hERG potassium channel, which carries a risk of QT interval prolongation and ventricular tachyarrhythmia [2]. In contrast, Gantofiban, as a GPIIb/IIIa antagonist, has not been associated with hERG channel affinity in preclinical screening, suggesting a differentiated cardiac safety profile [3]. This target class distinction results in different bleeding risk profiles and reversibility mechanisms, with GPIIb/IIIa antagonists acting directly on platelet aggregation and FXa inhibitors acting upstream on thrombin generation.

GPIIb/IIIa antagonist Factor Xa inhibitor hERG channel

Gantofiban vs. Tirofiban and Eptifibatide: Small-Molecule Oral Prodrug vs. Parenteral Peptide/Nonpeptide GPIIb/IIIa Antagonists

Among GPIIb/IIIa antagonists, Gantofiban is distinguished from clinically used agents tirofiban (a nonpeptide tyrosine derivative) and eptifibatide (a cyclic heptapeptide) by its oral prodrug design [1]. Tirofiban and eptifibatide are administered exclusively via intravenous infusion due to negligible oral bioavailability [2]. Gantofiban's ethyl ester and methoxycarbonyl prodrug moieties enable oral absorption, with conversion to the active EMD 132338 occurring systemically [3]. This route-of-administration differentiation is critical for research applications requiring sustained antithrombotic coverage in chronic disease models, as parenteral GPIIb/IIIa antagonists are limited to acute interventional settings.

GPIIb/IIIa antagonist Oral antithrombotic Prodrug

Gantofiban Formulation Stability: Evidence of Excipient-Induced Degradation Requiring Specialized Pharmaceutical Compositions

Patent disclosures reveal that Gantofiban (as its citrate salt) undergoes gradual decomposition when formulated with common oral excipients including lactose, D-mannitol, microcrystalline cellulose, corn starch, calcium hydrogen phosphate, light anhydrous silicic acid, and croscarmellose sodium [1]. This instability is not observed with the neat drug substance but arises specifically upon admixture with these excipients [2]. The patent further demonstrates that incorporation of an oily base (e.g., higher saturated fatty acids, fatty acid esters, higher alcohols, phospholipids, sterols, or hydrocarbons) stabilizes the composition without impairing drug release kinetics [3]. This formulation-specific stability profile is unique to Gantofiban and not reported for other GPIIb/IIIa antagonists or factor Xa inhibitors, indicating that generic formulation approaches may yield suboptimal or degraded product.

Pharmaceutical formulation Stability Excipient compatibility

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate: Recommended Research and Industrial Application Scenarios


Chronic Oral Antithrombotic Efficacy Studies in Preclinical Thrombosis Models

Gantofiban is uniquely suited for long-term oral dosing studies in animal models of arterial or venous thrombosis, where chronic antithrombotic coverage is required. Its prodrug design enables oral bioavailability, unlike parenteral GPIIb/IIIa antagonists tirofiban and eptifibatide, and its target selectivity for platelet aggregation differentiates it from factor Xa inhibitors, which act via distinct coagulation pathways [1].

Cardiac Safety Pharmacology Profiling: Differentiated hERG Profile vs. FXa Inhibitors

For experimental systems assessing cardiac ion channel effects, Gantofiban offers a control compound with a different target profile than FXa inhibitors like betrixaban and edoxaban, which exhibit hERG channel affinity. Use of Gantofiban in parallel with FXa inhibitors can help deconvolute target-specific vs. off-target cardiac electrophysiological effects [2].

Pharmaceutical Formulation Development: Excipient Compatibility and Stabilization Studies

Gantofiban presents a valuable model compound for studying drug-excipient incompatibility and stabilization strategies. Its documented decomposition with common oral excipients (lactose, mannitol, MCC, etc.) and stabilization via oily bases provides a well-characterized system for formulation science research, including compatibility screening, stability-indicating method development, and novel oral delivery system design [3].

GPIIb/IIIa Receptor Pharmacology and Prodrug Activation Mechanistic Studies

As an oral double prodrug that requires sequential esterase-mediated activation to yield the active GPIIb/IIIa antagonist EMD 132338, Gantofiban serves as a research tool for investigating prodrug activation kinetics, tissue-specific esterase activity, and structure-activity relationships of oxazolidinone-based integrin antagonists [4].

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